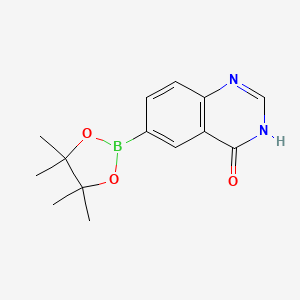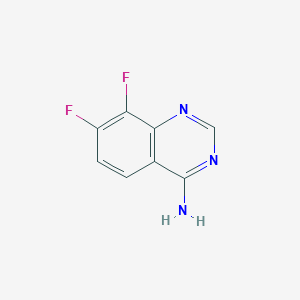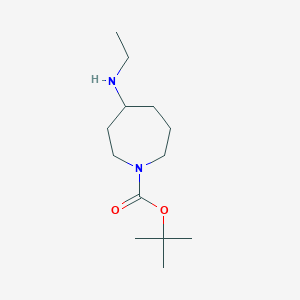
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4-OL
Descripción general
Descripción
The compound “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4-OL” is a boronic ester derivative. Boronic esters are commonly used in organic synthesis, for example in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, boronic esters are typically synthesized through reactions of boronic acids with alcohols .Molecular Structure Analysis
The molecular structure of this compound likely includes a quinazolin-4-ol core with a tetramethyl-1,3,2-dioxaborolan-2-yl group attached. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a similar compound, (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, has a density of 0.99±0.1 g/cm3, a melting point of 27-31°C, and a boiling point of 130°C/20mmHg .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for this compound would likely involve further exploration of its reactivity and potential applications in organic synthesis. Given the importance of boronic esters in cross-coupling reactions, there may be interest in investigating how this particular compound could be used in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)9-5-6-11-10(7-9)12(18)17-8-16-11/h5-8H,1-4H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNLSARGOZGEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B3198031.png)




![5-((2,6-Dimethylmorpholino)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3198094.png)

![Spiro[1H-indene-1,4'-piperidine]-3-acetic acid, 2,3-dihydro-5-methyl-](/img/structure/B3198118.png)


![8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid](/img/structure/B3198131.png)
![7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B3198135.png)
